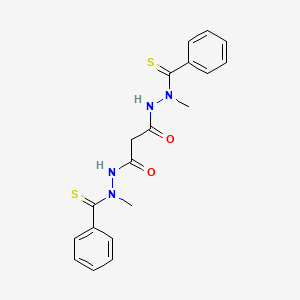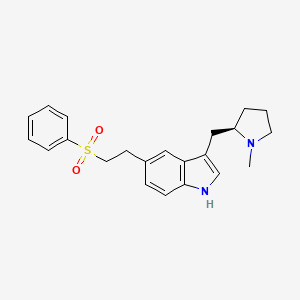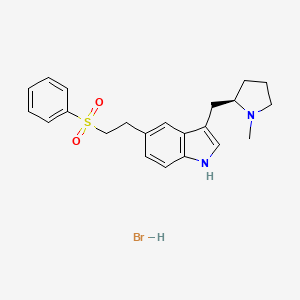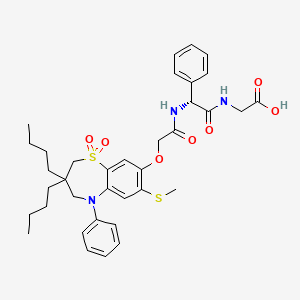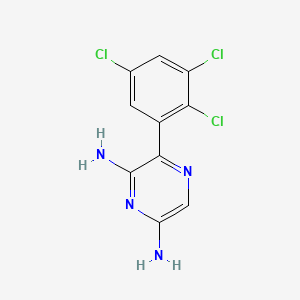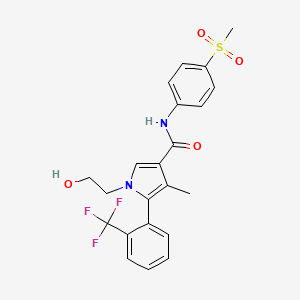
エサクセレノン
概要
説明
Esaxerenone is a selective, nonsteroidal, high-affinity mineralocorticoid receptor antagonist . It was recently approved in Japan for the treatment of hypertension . It has high oral bioavailability, a large volume of distribution, and is primarily metabolized in the liver and excreted in bile .
Synthesis Analysis
Esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . After metabolism, it is excreted mostly in feces .
Molecular Structure Analysis
Esaxerenone has a molecular formula of C22H21F3N2O4S and an average mass of 466.473 Da .
Chemical Reactions Analysis
Esaxerenone is metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . Oxidation contributes approximately 30% to its clearance, as indicated by the excretion ratio of oxidized metabolites into urine and feces .
Physical And Chemical Properties Analysis
Esaxerenone is a solid compound with a solubility of 93 mg/mL in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 581.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .
科学的研究の応用
高血圧管理
エサクセレノンは、選択的非ステロイド性ミネラルコルチコイド受容体拮抗薬であり、日本では高血圧の治療薬として承認されています 。経口バイオアベイラビリティが高く、分布容積が大きいことが知られています。抗高血圧薬として、単独でまたは併用療法に使用することができます。 その有効性は、血圧の低下だけでなく、腎保護作用をもたらすことにもあり、これは他の抗高血圧薬に比べて大きな利点です .
腎保護作用
エサクセレノンの腎保護作用は、糖尿病性腎臓病患者で特に顕著です。 糖尿病性腎臓病の高血圧患者ではよくある問題であるアルブミン尿の減少、さらには寛解を示すことが期待されています 。 この効果は、血圧降下作用とは独立しており、腎保護のための標的療法としての可能性を示唆しています .
心血管疾患予防
エサクセレノンは、心血管イベントの発生率を低下させる可能性を示しています。 これは、慢性腎臓病や糖尿病患者では、心血管疾患のリスクが大幅に高いため、特に重要です 。 ケモカインやPI3K-Aktシグナル伝達経路などの特定のシグナル伝達経路を阻害することによる糖尿病性心筋症の予防効果が研究されています .
薬物相互作用研究
エサクセレノンの代謝には、シトクロムP450酵素CYP3A4とCYP3A5が関与し、主に肝臓代謝後、糞便中に排泄されます 。特に、高血圧や糖尿病などの慢性疾患では、ポリファーマシーが多いことから、安全な投与のために、薬物相互作用のプロファイルを理解することが重要です。
安全性および副作用プロファイル
エサクセレノンの安全性プロファイルは、ステロイド性ミネラルコルチコイド受容体拮抗薬に比べて、内分泌系の副作用が最小限であることから、重要な研究分野です。 同様の薬剤で懸念される高カリウム血症は、エサクセレノンではまれであり、投与量の調整とモニタリングによって管理できます 。これは、慢性疾患の長期管理のための好ましい選択肢となっています。
作用機序
Target of Action
Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor (MR) . The MR is the receptor for aldosterone, a hormone that plays a crucial role in electrolyte balance and blood pressure regulation . Esaxerenone has greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .
Mode of Action
Esaxerenone interacts with its primary target, the MR, by binding to it with high affinity . This binding prevents the activation of the MR by aldosterone, thereby inhibiting the downstream effects of aldosterone . This mode of action is what classifies esaxerenone as a mineralocorticoid receptor antagonist .
Biochemical Pathways
Esaxerenone’s action on the MR affects several biochemical pathways. One of the key pathways influenced by esaxerenone is the chemokine and PI3K-Akt signaling pathway . By inhibiting the MR, esaxerenone can modulate these pathways, leading to various downstream effects .
Pharmacokinetics
Esaxerenone exhibits favorable pharmacokinetic properties. It has high oral bioavailability and a large volume of distribution . After oral administration, esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugated with glucuronic acid . It is then mostly excreted in feces . Due to its relatively long half-life and high affinity for the MR, esaxerenone is administered once daily and in low absolute doses .
Result of Action
The molecular and cellular effects of esaxerenone’s action are significant. It has been shown to have antihypertensive effects , whether given alone or as add-on therapy . These effects are accompanied by a renoprotective action , which is currently being further investigated in clinical trials .
将来の方向性
Esaxerenone has shown promise in treating hypertension and cardiovascular-kidney comorbidity . Its antihypertensive effect is accompanied by renoprotective action, which is being further investigated in current clinical trials . The potential for clinically significant drug–drug interactions with inducers/inhibitors of CYP3A4 and CYP3A5 is not high, but caution and more stringent monitoring of potassium levels is advised when such drugs are co-administered with esaxerenone .
特性
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632006-28-0 | |
| Record name | Esaxerenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaxerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAXERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Esaxerenone?
A1: Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. [, , , , , , , , , ] It exerts its therapeutic effects by competitively binding to the MR, inhibiting the binding of aldosterone, a key hormone involved in regulating blood pressure and electrolyte balance. [, , , , , , , , ]
Q2: How does Esaxerenone's binding to the MR differ from other MR antagonists?
A2: X-ray crystallography studies reveal that Esaxerenone interacts with the MR ligand-binding domain in a unique manner. [] This binding induces significant side-chain rearrangements within the receptor, differing from the binding patterns observed with previously studied MR antagonists. [] This distinct interaction is thought to contribute to its high potency and selectivity for the MR. [, ]
Q3: What are the downstream consequences of Esaxerenone's MR antagonism?
A3: By blocking MR activation, Esaxerenone disrupts downstream signaling pathways associated with:
- Sodium and Potassium Homeostasis: Esaxerenone prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, contributing to its blood pressure-lowering effects. [, , , ]
- Inflammation: Esaxerenone attenuates the inflammatory response in vascular endothelial cells by blocking the tumor necrosis factor-α-induced activation of serum/glucocorticoid-regulated kinase 1 (SGK1). []
- Fibrosis: In animal models of salt-sensitive hypertension and diabetic cardiomyopathy, Esaxerenone treatment reduced cardiac remodeling and fibrosis. [, ]
Q4: What is the absorption and bioavailability of Esaxerenone?
A4: Esaxerenone exhibits high membrane permeability and is rapidly absorbed after oral administration, reaching peak plasma concentrations quickly. [, ] It has high bioavailability, with minimal inter-individual variability in exposure. [, , ]
Q5: How is Esaxerenone metabolized and eliminated from the body?
A5: Esaxerenone undergoes extensive metabolism through multiple pathways, including oxidation, glucuronidation, and hydrolysis. [, ] These diverse metabolic routes minimize the risk of drug-drug interactions. [, , ] The majority of the drug is eliminated through feces, with a smaller percentage excreted in urine. [, ]
Q6: Does renal function impact Esaxerenone's pharmacokinetics?
A6: Due to its minimal urinary excretion, Esaxerenone's plasma exposure remains relatively stable in patients with varying degrees of renal function, including those with moderate renal impairment. [, , , , ] This characteristic makes it a potential treatment option for hypertensive patients with compromised renal function. [, , ]
Q7: What are the primary clinical indications for Esaxerenone?
A7: Esaxerenone is currently approved in Japan for the treatment of hypertension. [, , , , ] Research also highlights its potential benefits in managing other conditions, including:
- Resistant Hypertension: Esaxerenone effectively lowered blood pressure in patients with resistant hypertension, even in cases where other MR antagonists were ineffective. [, , ]
- Diabetic Kidney Disease: Clinical trials demonstrate that Esaxerenone significantly reduces albuminuria in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect. [, , , , , ]
- Heart Failure: Preliminary studies suggest that Esaxerenone may improve cardiac function in certain patients with heart failure, potentially by reducing cardiac hypertrophy and fibrosis. [, , ]
Q8: Has Esaxerenone's efficacy been compared to other MR antagonists?
A8: Head-to-head clinical trials show that Esaxerenone demonstrates similar or greater efficacy compared to eplerenone, another MR antagonist, in reducing blood pressure and albuminuria. [, , , ]
Q9: Are there any drug-drug interactions to consider with Esaxerenone?
A10: While Esaxerenone is metabolized through multiple pathways, limiting the risk of drug-drug interactions, caution should still be exercised when co-administering with strong CYP3A4 inhibitors or inducers. [, , ] Close monitoring of serum potassium levels is recommended when Esaxerenone is used concomitantly with other medications known to affect potassium levels. [, ]
Q10: What are the future directions for Esaxerenone research?
A10: Ongoing research focuses on:
- Expanding clinical indications: Investigating the efficacy and safety of Esaxerenone in a wider range of cardiovascular and renal diseases, including heart failure with preserved ejection fraction (HFpEF) and non-diabetic kidney disease. [, ]
- Optimizing treatment strategies: Exploring combination therapies with other antihypertensive and renoprotective agents to maximize efficacy and minimize side effects. [, ]
- Identifying biomarkers: Discovering biomarkers to predict treatment response and identify patients at risk of developing hyperkalemia. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




